B1579364 3-(3- Pyrrolidinyl)-DL-alanine

3-(3- Pyrrolidinyl)-DL-alanine

Cat. No.: B1579364
M. Wt: 159.21
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Identity and Nomenclature

3-(3-Pyrrolidinyl)-DL-alanine represents a structurally complex amino acid derivative characterized by the incorporation of a pyrrolidine ring system into the traditional alanine framework. The compound's systematic nomenclature reflects its precise molecular architecture, with the pyrrolidine moiety attached at the third carbon position of the heterocyclic ring system. According to chemical database records, the compound exists under multiple nomenclature systems, with the International Union of Pure and Applied Chemistry designation being (2S)-2-amino-3-(pyrrolidin-3-yl)propanoic acid for the L-enantiomer and the corresponding (2R)-configuration for the D-enantiomer.

The molecular identity of this compound encompasses several critical structural parameters that distinguish it from conventional amino acids. The molecular formula C7H14N2O2 indicates the presence of seven carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 158.19826 daltons. This molecular composition reflects the integration of the five-membered pyrrolidine ring with the fundamental amino acid backbone, creating a bicyclic nitrogen-containing structure that significantly alters the compound's physicochemical properties compared to simpler amino acid analogs.

Chemical Parameter Value Reference
Molecular Formula C7H14N2O2
Molecular Weight 158.19826 g/mol
Chemical Abstracts Service Number (L-form) 1313183-06-0
Chemical Abstracts Service Number (racemic) 1313016-75-9
International Union of Pure and Applied Chemistry Name 2-amino-3-(pyrrolidin-3-yl)propanoic acid

The stereochemical complexity of 3-(3-Pyrrolidinyl)-DL-alanine necessitates careful consideration of its configurational properties. The DL-designation indicates that the compound exists as a racemic mixture containing equal proportions of both L-(S) and D-(R) enantiomers. This racemic nature introduces additional complexity in both synthetic preparation and biological evaluation, as the two enantiomers may exhibit different pharmacological properties and biological activities. The presence of the pyrrolidine ring also introduces additional stereochemical considerations, as the ring system itself may adopt different conformational states that influence the overall molecular geometry.

The nomenclature variations observed in scientific literature reflect the compound's relatively recent characterization and the evolving standards for naming complex amino acid derivatives. Alternative names include 3-pyrrolidinepropanoic acid, α-amino-, (αS)- for the L-enantiomer, demonstrating the systematic approach to naming that emphasizes both the structural features and stereochemical configuration. These naming conventions are crucial for accurate identification and communication within the scientific community, particularly given the increasing interest in non-proteinogenic amino acids for pharmaceutical applications.

Historical Context in Amino Acid Research

The discovery and characterization of non-proteinogenic amino acids like 3-(3-Pyrrolidinyl)-DL-alanine represents a significant evolution in amino acid research that extends far beyond the initial focus on the twenty standard proteinogenic amino acids. Historical development in amino acid research underwent a dramatic transformation with the successful application of two-dimensional paper chromatography to amino acid separation, which not only allowed simultaneous identification of known amino acids but also enabled detection of unknown amino acids that could be recognized as ninhydrin-reacting spots occupying unfamiliar positions on chromatograms.

The early period of amino acid discovery was characterized by the identification of compounds such as L-citrulline and L-djenkolic acid that occurred in relatively high concentrations in the free state and were relatively easy to isolate. The systematic study of non-proteinogenic amino acids gained momentum as researchers recognized that fewer than ten non-proteinogenic amino acids were known by 1932, when asparagine and glutamine, the last of the proteinogenic amino acids to be discovered, were characterized. This recognition sparked intensive research efforts that have since identified over 140 non-proteinogenic amino acids occurring naturally in proteins, with thousands more synthesized in laboratory settings.

The development of complementary analytical techniques significantly accelerated the pace of amino acid discovery and characterization. Thin layer chromatography, ion-exchange chromatography, gas-liquid chromatography, and high voltage electrophoresis made important contributions to the study of these compounds. The increased use of reverse phase high performance liquid chromatography and ultraviolet/visible spectrophotometric detectors in the 1980s led to reduced reliance on traditional methods, though these traditional approaches remained valuable for detecting water-soluble compounds typically lacking chromophores.

Historical Period Key Development Impact on Amino Acid Research
Pre-1932 Discovery of basic non-proteinogenic amino acids Foundation for recognizing amino acid diversity
1930s-1950s Development of paper chromatography Systematic identification of unknown amino acids
1950s-1980s Advanced separation techniques Comprehensive characterization capabilities
1980s-present High performance liquid chromatography Enhanced detection and quantification

The recognition that bacteria and fungi utilize non-ribosomal peptide synthetases to synthesize hundreds of non-proteinogenic amino acids for incorporation in non-ribosomal peptides has fundamentally altered our understanding of amino acid biosynthesis and function. These bioactive peptides have revolutionized the peptide drug development landscape, with many natural and synthetically optimized non-ribosomal peptides reaching clinical application, including penicillin precursor acetyl-cysteine-valine tripeptide, immunosuppressant drug cyclosporine, and antibiotic vancomycin.

The contemporary understanding of amino acid research acknowledges that the same non-proteinogenic amino acid may sometimes be synthesized by different pathways in different organisms, or indeed by different pathways within a single organism. This recognition has led to sophisticated studies of biosynthetic mechanisms and has revealed the extraordinary diversity of enzymatic transformations capable of generating structural variety in amino acid derivatives. The research trajectory that led to the identification and characterization of compounds like 3-(3-Pyrrolidinyl)-DL-alanine represents the culmination of decades of methodological advancement and conceptual evolution in amino acid biochemistry.

Position Within Non-Proteinogenic Amino Acid Classifications

3-(3-Pyrrolidinyl)-DL-alanine occupies a distinctive position within the broader classification system of non-proteinogenic amino acids, representing a specific subclass of heterocyclic amino acid derivatives that demonstrate significant structural deviation from the standard proteinogenic repertoire. The classification of non-proteinogenic amino acids encompasses over 140 naturally occurring compounds found in proteins, with thousands more synthesized in laboratory environments, indicating the vast structural diversity possible within amino acid chemistry.

The compound belongs to the category of non-coded or non-proteinogenic amino acids, which are distinct from the 22 proteinogenic amino acids that are naturally encoded in organism genomes for protein assembly. Within this broad classification, 3-(3-Pyrrolidinyl)-DL-alanine specifically represents a heterocyclic β-substituted alanine derivative, characterized by the presence of a five-membered nitrogen-containing ring system attached to the alanine backbone. This structural classification places it alongside other nitrogen-heterocyclic alanine derivatives that have been identified in various biological systems and synthetic pathways.

The biosynthetic classification of this compound aligns with the category of synthetically prepared amino acids that can be generated from native analogs through modifications such as amine alkylation, side chain substitution, structural bond extension cyclization, and isosteric replacements within the amino acid backbone. The pyrrolidine ring attachment represents a specific example of side chain substitution that fundamentally alters the physicochemical properties and potential biological activities of the parent alanine molecule.

Classification Level Category Specific Designation
Primary Classification Non-proteinogenic amino acid Distinct from 22 standard amino acids
Structural Classification Heterocyclic β-substituted alanine Pyrrolidine ring attachment
Synthetic Classification Laboratory-derived analog Modified from native alanine precursor
Functional Classification Potential peptidomimetic Designed for peptide-like activity

The functional classification of 3-(3-Pyrrolidinyl)-DL-alanine positions it within the peptidomimetic category, representing compounds designed to mimic the structure and function of peptides. This classification reflects the compound's potential utility in pharmaceutical applications where traditional peptide structures may be modified to enhance stability, selectivity, or bioavailability. The peptidomimetic classification encompasses a broad range of compounds that maintain essential recognition elements of natural peptides while incorporating structural modifications that confer advantageous properties.

From a chemotaxonomic perspective, non-proteinogenic amino acids like 3-(3-Pyrrolidinyl)-DL-alanine serve as valuable indicators for studying relationships between species and higher taxonomic groups. The restricted distribution patterns of specific non-proteinogenic amino acids suggest evolutionary relationships and common ancestral origins of biosynthetic pathways. While 3-(3-Pyrrolidinyl)-DL-alanine appears to be primarily a synthetic compound, its structural similarity to naturally occurring heterocyclic amino acids positions it within the broader context of amino acid chemical evolution and diversification.

The compound's position within current research frameworks reflects the growing recognition that non-proteinogenic amino acids serve multiple important functions including roles as biosynthetic intermediates, components in post-translational protein formation, physiological modulators, pharmacological compounds, and fundamental building blocks for complex natural products. This multifunctional classification framework emphasizes the significance of compounds like 3-(3-Pyrrolidinyl)-DL-alanine in advancing our understanding of amino acid chemistry and its applications in modern biochemical research and pharmaceutical development.

Properties

Molecular Weight

159.21

Origin of Product

United States

Chemical Reactions Analysis

Chemical Reactions

3-(3-Pyrrolidinyl)-DL-alanine can participate in various chemical reactions typical of amino acids. Its stability and reactivity are influenced by its side chain and functional groups, which is crucial for applications in drug design. As a peptidomimetic, 3-(3-pyrrolidinyl)-DL-alanine can mimic natural substrates, leading to the modulation or inhibition of enzyme activity and interaction with biological receptors. Studies have shown that similar compounds can affect neurotransmitter systems by acting on receptors involved in synaptic transmission, suggesting potential applications in treating neurological disorders.

Reactions with α-Amino Acids

Primary α-amino acids, including alanine, react with dialkyl acetylenedicarboxylate and 2-arylidene-1,3-indanediones to yield spiro[indene-2,3'-pyrrolidines] .

General Procedure:

  • Mix glycine (or alanine, phenylalanine, leucine, 1.0 mmol) and dialkyl acetylenedicarboxylate (4.0 mmol) in ethanol (15.0 mL).

  • Stir at room temperature for twenty minutes.

  • Add 2-arylidene-1,3-indanedione (0.8 mmol).

  • Stir the mixture at about 50 °C for ten hours.

  • Remove the solvent at reduced pressure using a rotary evaporator.

  • Subject the residue to preparative thin-layer chromatography (20 × 30 cm2 Silica gel GF254) with a mixture of light petroleum and ethyl acetate (V/V = 2.5:1) as eluent to obtain the pure product.

Amidation Reactions

3-(3'-Pyridyl)-DL-alanine is a key amino acid derivative used in pharmaceutical research and drug development . After the amidation reaction, the reaction mixture contains the amide product, borate-ester-derived byproducts, and potentially some unreacted amine and/or .

General Procedure for the Formylation of Amines with DMF

  • Add B(OCH2CF3)3 (2.0 mmol, 2 equiv) to a solution of amine (1.0 mmol, 1 equiv) and DMF (10.0 mmol, 10 equiv) in MeCN (2 mL, 0.5 M).

  • Stir the reaction mixture at 80 °C for 5 h.

  • After 5 h, dilute the reaction mixture with CH2Cl2 or EtOAc (3 mL) and water (0.5 mL).

  • Add Amberlyst 15 (150 mg) and Amberlite IRA743 (150 mg) to the reaction mixture, and stir for 30 min.

  • Dry the reaction mixture over MgSO4 and then filter.

  • Wash the solids three times with CH2Cl2 or EtOAc.

  • Dilute the filtrate with toluene (10 mL) and then concentrate in vacuo repeatedly (5 times) to yield the clean product.

Comparison with Similar Compounds

Structural and Functional Analogues

3-(3-Pyridyl)-DL-alanine (CAS: 17470-24-5)
  • Structure : A pyridyl (aromatic six-membered ring with one nitrogen) substituent at the β-position.
  • Key Differences: Electronic Effects: The pyridyl group’s aromaticity introduces conjugation and planar rigidity, contrasting with the flexible, non-aromatic pyrrolidinyl group. Biological Activity: Used in insulin receptor studies and lipid metabolism research due to its ability to mimic tyrosine in peptide-receptor interactions .
  • Applications: Neuropeptide immunolocalization, enzyme inhibition, and metabolic pathway modulation .
3-(2-Pyridyl)-DL-alanine (CAS: 17407-44-2)
  • Structure : Pyridyl group at the β-position but with nitrogen at the 2-position.
  • Key Differences :
    • Positional Isomerism : The 2-pyridyl substitution alters hydrogen bonding and steric interactions compared to 3-pyridyl or pyrrolidinyl derivatives.
    • Enzyme Specificity : Accepted by cyclodipeptide synthases (e.g., ParcuCDPS) for dipeptide synthesis, unlike 3-(3-Pyrrolidinyl)-DL-alanine .
3-(2-Quinolyl)-DL-alanine (CAS: 123761-12-6)
  • Structure: Larger quinoline ring (fused benzene-pyridine system) at the β-position.
  • Key Differences: Fluorescence Properties: Used in fluorescence detection due to quinoline’s emissive properties, a feature absent in pyrrolidinyl derivatives . Therapeutic Potential: Exhibits anticancer activity by inhibiting cancer cell growth, leveraging the quinoline scaffold’s DNA intercalation ability .
3,3,3-Trifluoro-DL-alanine (CAS: 17463-43-3)
  • Structure : Trifluoromethyl group at the β-position.
  • Key Differences :
    • Metabolic Stability : Fluorine atoms enhance resistance to enzymatic degradation, making it useful in metabolic studies .
    • Physicochemical Properties : Lower solubility (due to hydrophobicity) compared to 3-(3-Pyrrolidinyl)-DL-alanine .
Solubility and Stability :
  • 3-(3-Pyrrolidinyl)-DL-alanine : Moderate solubility in polar solvents; stability influenced by the basic pyrrolidine nitrogen.
  • Fluorinated Derivatives (e.g., 3-Fluoro-DL-phenylalanine) : Reduced solubility due to hydrophobic fluorine atoms but improved metabolic stability .
Material Science :
  • Piezoelectricity : Unmodified DL-alanine exhibits piezoelectric properties (d33 ≈ 5 pC/N) due to crystal alignment , but bulky substituents like pyrrolidinyl disrupt crystallinity, reducing piezoelectric efficiency .

Preparation Methods

Condensation with Pyrrolidinylmethyl Halides

A common initial step involves the condensation of diethyl acetamidomalonate with a pyrrolidinylmethyl halide. This reaction forms the ethyl ester derivatives of 3-(3-pyrrolidinyl)-DL-alanine. The general reaction scheme is:

$$
\text{Diethyl acetamidomalonate} + \text{3-pyrrolidinylmethyl halide} \rightarrow \text{DL-3-(3-pyrrolidinyl)alanine ethyl ester derivative}
$$

This condensation proceeds via nucleophilic substitution where the malonate anion attacks the halide, incorporating the pyrrolidinyl group at the beta position relative to the amino acid backbone.

Partial Hydrolysis and Decarboxylation

Following condensation, the diester intermediate undergoes partial hydrolysis to yield the monoethyl ester. This step is crucial to selectively remove one ester group while retaining the other, facilitating decarboxylation:

$$
\text{Diester} \xrightarrow[\text{hydrolysis}]{\text{partial}} \text{Monoethyl ester} \xrightarrow[\text{decarboxylation}]{} \text{Monoacid derivative}
$$

Decarboxylation removes the carboxyl group adjacent to the malonate moiety, yielding the desired substituted amino acid structure.

Enzymatic Resolution for Optical Purity

The racemic mixture of DL-3-(3-pyrrolidinyl)alanine derivatives is subjected to enzymatic resolution to separate the D- and L-enantiomers. This is achieved by enzymatic acetylation or hydrolysis steps that selectively modify one enantiomer, allowing chromatographic or crystallization-based separation.

For example, enzymatic acetylation produces a mixture of N-acetyl-L-amino acid and unchanged D-amino acid derivatives. Subsequent acidic hydrolysis liberates the optically pure D-amino acid. Optical purity is typically verified by high-performance liquid chromatography (HPLC) analysis of derivatives such as 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) derivatives.

Protection and Derivatization

The free amino acids obtained can be further derivatized for stability or synthetic utility, such as conversion to di-tert-butyldicarbonate (BOC) protected derivatives:

$$
\text{D-amino acid} + \text{di-tert-butyldicarbonate} \rightarrow \text{D-BOC amino acid derivative}
$$

This reaction is typically carried out in a mixture of tert-butyl alcohol, water, and sodium hydroxide to afford the protected amino acid suitable for peptide synthesis or other applications.

Summary Table of Preparation Steps

Step Number Reaction/Process Reagents/Conditions Outcome/Notes
1 Condensation Diethyl acetamidomalonate + pyrrolidinylmethyl halide Formation of DL-3-(3-pyrrolidinyl)alanine ethyl ester derivatives
2 Partial Hydrolysis Controlled hydrolysis conditions Monoethyl ester formation
3 Decarboxylation Thermal or chemical decarboxylation Removal of carboxyl group, yielding amino acid derivative
4 Enzymatic Resolution Specific enzymes for acetylation/hydrolysis Separation of D- and L-enantiomers
5 Acidic Hydrolysis Acid treatment Liberation of optically pure D-amino acid
6 Protection (BOC derivatization) Di-tert-butyldicarbonate, tert-butyl alcohol, NaOH Formation of D-BOC protected amino acid

Research Findings and Analytical Data

  • The condensation approach using diethyl acetamidomalonate and arylmethyl halides, including pyrrolidinylmethyl halides, has been validated in peer-reviewed studies as an effective route to beta-substituted amino acids.
  • Enzymatic resolution techniques provide high enantiomeric excess, confirmed by chiral HPLC analysis of GITC derivatives, ensuring the optical purity necessary for biological applications.
  • The BOC protection step is widely used to stabilize the amino acid for further synthetic manipulation, with reaction conditions optimized to avoid racemization.

Additional Considerations

While the primary method involves malonate condensation and enzymatic resolution, alternative synthetic strategies such as:

  • C–H functionalization of amino acid precursors,
  • Transition-metal catalyzed direct functionalization,
  • Organometallic intermediate pathways,

may be explored for related amino acid derivatives but have limited direct application to 3-(3-pyrrolidinyl)-DL-alanine specifically. These advanced methods are more commonly applied to aromatic or heteroaromatic amino acids rather than saturated pyrrolidinyl-substituted analogs.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(3-Pyrrolidinyl)-DL-alanine, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of 3-(3-Pyrrolidinyl)-DL-alanine can be adapted from routes used for structurally similar amino acids. For example, fluorinated analogs like 3-fluoro-DL-alanine are synthesized via condensation of fluoropyruvic acid with ammonia under controlled pH and temperature (typically 4–6 pH, 25–40°C) . For the pyrrolidinyl variant, introducing the pyrrolidine moiety may require protective group strategies (e.g., Fmoc or Boc) to prevent side reactions. Post-synthesis, purification via recrystallization or HPLC (using C18 columns with acetonitrile/water gradients) is critical. Key parameters include reaction time, stoichiometry of the pyrrolidine derivative, and inert atmosphere to avoid oxidation .

Basic: How can researchers validate the structural identity and purity of 3-(3-Pyrrolidinyl)-DL-alanine?

Methodological Answer:
Structural confirmation relies on a combination of:

  • NMR Spectroscopy : Compare 1H^1H and 13C^{13}C NMR spectra to reference data for related compounds (e.g., 3-(3-Hydroxyphenyl)-DL-alanine shows distinct aromatic proton signals at δ 6.7–7.2 ppm and α-proton at δ 3.1–3.5 ppm) .
  • Melting Point Analysis : Melting ranges (e.g., 278–288°C for DL-m-Tyrosine) should align with theoretical predictions .
  • HPLC Purity Testing : Use reversed-phase HPLC with UV detection (λ = 210–254 nm) to confirm ≥98% purity, as demonstrated for DL-alanine derivatives .

Basic: How does the solubility of 3-(3-Pyrrolidinyl)-DL-alanine in electrolyte solutions compare to unmodified DL-alanine?

Methodological Answer:
DL-alanine exhibits variable solubility in aqueous electrolytes: salting-in effects with KF and salting-out with Na2_2SO4_4 due to ion-specific interactions . The pyrrolidinyl group may alter solubility via hydrophobic interactions or hydrogen bonding. Researchers should perform phase-solubility studies in buffers (e.g., phosphate, ammonium sulfate) at 25–37°C, monitoring solubility via gravimetry or UV spectrophotometry. Comparative data with DL-alanine can reveal steric or electronic impacts of the pyrrolidine ring .

Advanced: What computational approaches predict the bioactivity of 3-(3-Pyrrolidinyl)-DL-alanine in enzyme inhibition studies?

Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are effective. For example, analogs like 3-(3-Pyridyl)-L-alanine have been studied for binding to pyridoxal phosphate-dependent enzymes. Key steps:

  • Target Selection : Align with enzymes known to interact with modified alanines (e.g., alanine racemase).
  • Force Field Optimization : Use AMBER or CHARMM parameters for non-natural amino acids.
  • Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinities. Validate with in vitro assays (e.g., IC50_{50} measurements) .

Advanced: How does the pyrrolidinyl group affect the photophysical properties of 3-(3-Pyrrolidinyl)-DL-alanine in materials science applications?

Methodological Answer:
The pyrrolidine ring introduces conformational rigidity and electron-rich regions, potentially enhancing photochromic or proton-conductive behavior. For instance, DL-alanine bonded to arsenotungstate exhibits rapid photochromism due to charge-transfer interactions . To assess the pyrrolidinyl variant:

  • UV-Vis Spectroscopy : Monitor absorbance shifts under UV irradiation.
  • Electrochemical Impedance Spectroscopy (EIS) : Measure proton conductivity in hydrated films.
  • DFT Calculations : Analyze HOMO-LUMO gaps to predict electronic transitions .

Advanced: What chromatographic techniques resolve enantiomers of 3-(3-Pyrrolidinyl)-DL-alanine, and what chiral stationary phases are optimal?

Methodological Answer:
Enantioseparation challenges arise from the pyrrolidine ring’s steric effects. Effective methods include:

  • Chiral HPLC : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) and mobile phases like hexane/isopropanol (90:10 v/v).
  • Capillary Electrophoresis (CE) : Employ cyclodextrin-based buffers (β-CD or sulfated β-CD) for differential migration.
  • Crystallization : Diastereomeric salt formation with chiral resolving agents (e.g., L-tartaric acid) .

Advanced: How can isotopic labeling (e.g., 2H^2H2H, 13C^{13}C13C) of 3-(3-Pyrrolidinyl)-DL-alanine enhance metabolic tracing studies?

Methodological Answer:
Deuterated or 13C^{13}C-labeled analogs enable tracking in metabolic pathways. For example, DL-alanine-(2,3,3,3-D4_4) is used in NMR-based flux analysis . For the pyrrolidinyl variant:

  • Synthesis : Introduce 13C^{13}C at the α-carbon via Strecker synthesis using K13CN^{13}CN.
  • Applications : Monitor incorporation into microbial peptides or probe enzyme stereoselectivity using 2H^2H-NMR .

Advanced: What are the mechanistic implications of 3-(3-Pyrrolidinyl)-DL-alanine in enzyme inhibition, and how can kinetic studies be designed?

Methodological Answer:
The pyrrolidinyl group may act as a transition-state analog or allosteric modulator. Kinetic assays should:

  • Vary Substrate/Inhibitor Concentrations : Use Michaelis-Menten plots to determine KiK_i (inhibition constant).
  • Pre-Steady-State Kinetics : Stopped-flow methods to capture rapid binding events.
  • X-ray Crystallography : Resolve enzyme-inhibitor complexes (e.g., with alanine racemase) to identify binding motifs .

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